2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid
Overview
Description
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is an organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid typically involves the reaction of benzene dibromide or benzene diiodide with trifluoroethanol in the presence of alkali metal compounds, cuprous halide, and organic solvents. The reaction is conducted at temperatures between 100 and 150°C for 1 to 36 hours . The resulting intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene, undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride to form 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This intermediate is then oxidized using a hypohalite oxidant to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves similar reaction conditions as the laboratory synthesis but is optimized for larger-scale production. The use of readily available raw materials, mild reaction conditions, and high-yield processes make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The trifluoroethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypohalites, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of target molecules. The pathways involved in its action include binding to specific receptors or enzymes, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but with different substitution patterns.
2,4,6-Tris(2,2,2-trifluoroethoxy)-[1,3,5]triazene: Another fluorinated compound with similar properties but different applications.
Uniqueness
2-(2,2,2-Trifluoro-ethoxy)-4-trifluoromethyl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of trifluoroethoxy and trifluoromethyl groups makes it particularly valuable in applications requiring high metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-3-5(10(14,15)16)1-2-6(7)8(17)18/h1-3H,4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSHBVNRMXNYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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